molecular formula C21H25BrN2O4 B11563956 2-(3-Bromophenoxy)-N'-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide

2-(3-Bromophenoxy)-N'-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide

Cat. No.: B11563956
M. Wt: 449.3 g/mol
InChI Key: NILPXKLDZKJYTL-OEAKJJBVSA-N
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Description

2-(3-Bromophenoxy)-N’-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide is an organic compound that features a bromophenoxy group and a methoxy-pentyloxy phenyl group connected through an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)-N’-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide typically involves multiple steps:

    Formation of 3-Bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.

    Preparation of 3-Bromophenoxyacetic Acid: This involves the reaction of 3-bromophenol with chloroacetic acid under basic conditions.

    Synthesis of Hydrazide: The 3-bromophenoxyacetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.

    Condensation Reaction: Finally, the hydrazide is condensed with 3-methoxy-4-(pentyloxy)benzaldehyde under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pentyloxy groups.

    Reduction: The hydrazide linkage can be reduced to form corresponding amines.

    Substitution: The bromine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)-N’-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)-N’-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide
  • 2-(3-Chlorophenoxy)-N’-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide
  • 2-(3-Bromophenoxy)-N’-[(E)-[3-methoxy-4-(butyloxy)phenyl]methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-(3-Bromophenoxy)-N’-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom and the pentyloxy group can impart distinct physicochemical properties compared to its analogs.

Properties

Molecular Formula

C21H25BrN2O4

Molecular Weight

449.3 g/mol

IUPAC Name

2-(3-bromophenoxy)-N-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H25BrN2O4/c1-3-4-5-11-27-19-10-9-16(12-20(19)26-2)14-23-24-21(25)15-28-18-8-6-7-17(22)13-18/h6-10,12-14H,3-5,11,15H2,1-2H3,(H,24,25)/b23-14+

InChI Key

NILPXKLDZKJYTL-OEAKJJBVSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Br)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=NNC(=O)COC2=CC(=CC=C2)Br)OC

Origin of Product

United States

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